molecular formula C18H18N4O2 B2438464 1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108814-35-1

1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2438464
CAS RN: 2108814-35-1
M. Wt: 322.368
InChI Key: ACEVAIFJNKANQL-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as HMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMPC is a triazole derivative that has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. In

Scientific Research Applications

Pharmacological Properties

  • Triazole derivatives, including compounds similar to 1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, have been identified to possess significant pharmacological properties. Specifically, they exhibit anti-convulsive activity and are potentially useful in treating epilepsy, tension, and agitation conditions (Shelton, 1981).

Synthesis and Structural Analysis

  • The synthesis of various triazole derivatives, including those structurally similar to the compound , has been extensively studied. These compounds have been synthesized and characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography, providing detailed insight into their molecular structures and conformations (Shen, Chen, Wu, Dong, 2013).

Anticancer Applications

  • New anticancer nucleosides based on 1,2,4-triazole nucleosides, closely related to the compound , have been synthesized. These compounds have shown promise in yielding products with excellent yields and have their structures confirmed by X-ray diffraction, indicating potential in anticancer research (Lei, Zhang, Liu, Tian, Ge, 2014).

Chemical Synthesis and Modification

  • Studies on the synthesis of 1,2,4-triazole derivatives have explored various chemical processes. This includes coupling reactions and the removal of protecting groups, leading to the formation of compounds like 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides (Lin, Liu, 1984).

Bioimaging Applications

  • Triazole derivatives have been utilized in designing fluorescent chemosensors. These sensors show high selectivity and sensitivity in detecting metal ions like Zn2+ and are effective for intracellular imaging, indicating their potential use in bioimaging applications (Iniya, Jeyanthi, Krishnaveni, Mahesh, Chellappa, 2014).

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-7-9-15(10-8-13)20-18(24)17-19-12-22(21-17)11-16(23)14-5-3-2-4-6-14/h2-10,12,16,23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVAIFJNKANQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

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